molecular formula C19H23NO4S B2703757 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203263-34-6

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2703757
CAS No.: 1203263-34-6
M. Wt: 361.46
InChI Key: OOCORXWMMDGOON-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted aromatic ring linked to an amide group. The nitrogen atom of the amide is further substituted with a methyl group attached to a tetrahydro-2H-pyran (THP) ring, which itself bears a thiophen-2-yl group at the 4-position. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.5) and a molecular weight of 361.45 g/mol (calculated formula: C₁₉H₂₃NO₄S).

Properties

IUPAC Name

2,3-dimethoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)20-13-19(8-10-24-11-9-19)16-7-4-12-25-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCORXWMMDGOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Pyran Ring: The tetrahydro-2H-pyran ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Thiophene Group: The thiophene group can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the thiophene ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under conditions like heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures to 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exhibit significant antibacterial properties. Studies have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the thiophene ring is believed to enhance these antimicrobial effects by interacting with bacterial proteins and inhibiting their function .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This activity is critical in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders. The mechanism involves modulation of inflammatory pathways, which could lead to reduced symptoms in affected individuals .

Antioxidant Activity

Another significant application of this compound is its antioxidant capacity. It has demonstrated radical scavenging abilities in various assays, suggesting that it can mitigate oxidative stress. This property is particularly valuable in the context of neurodegenerative diseases, where oxidative damage plays a crucial role in disease progression .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antibacterial Efficacy Study :
    • A study evaluated the antibacterial activity against ESBL-producing E. coli strains. Results showed a significant reduction in bacterial growth with IC50 values comparable to established antibiotics.
  • Inhibition of Acetylcholinesterase :
    • Research indicated that similar compounds could inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This suggests potential applications in neurodegenerative disease treatment .
  • Oxidative Stress Reduction :
    • A study measuring DPPH scavenging activity found that the compound exhibited strong antioxidant properties, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares key motifs with several pharmacologically active benzamides, enabling comparisons based on structural features, target selectivity, and pharmacokinetic profiles. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound C₁₉H₂₃NO₄S 361.45 2,3-Dimethoxybenzamide, THP-thiophen-2-yl Hypothetical: Anticancer/Antimicrobial
ABT-199 (Venetoclax) C₄₅H₅₀ClN₇O₇S 868.44 4-Chlorophenyl, THP-methylamino, sulfonamide, pyrrolopyridinyloxy Bcl-2 inhibitor (anticancer)
[18F]Fallypride C₂₀H₂₈FN₃O₃ 393.46 2,3-Dimethoxybenzamide, fluoropropyl, allyl-pyrrolidine Dopamine D2/D3 ligand (CNS imaging)
4-Methoxy-N-(4-(4-Trifluoromethylphenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide C₂₂H₁₆F₃N₃O₃S 471.44 Trifluoromethylphenoxy, thienopyrimidine, methoxybenzamide Antimicrobial

Key Observations

Core Benzamide Scaffold :

  • The target compound and [18F]fallypride share a 2,3-dimethoxybenzamide core, which in fallypride confers high affinity for dopamine receptors due to methoxy groups’ electron-donating effects . In contrast, ABT-199 replaces methoxy groups with bulkier substituents (e.g., sulfonamide, pyrrolopyridinyloxy) to enhance Bcl-2 binding .
  • The absence of a sulfonamide group in the target compound may limit its apoptotic activity compared to ABT-199 but could favor alternative targets like kinases or microbial enzymes .

Heterocyclic Modifications: The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrophobic interactions, analogous to antimicrobial thieno-pyrimidine derivatives (e.g., compound 8b in ) . The tetrahydro-2H-pyran (THP) moiety, also present in ABT-199, is associated with improved metabolic stability and solubility.

Pharmacokinetic Implications: The target compound’s molecular weight (361.45 g/mol) and moderate logP suggest better oral bioavailability compared to larger analogs like ABT-199 (868.44 g/mol).

Biological Activity

The compound 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS Number: 1203263-34-6) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO4SC_{19}H_{23}NO_4S, with a molecular weight of 361.5 g/mol. The compound features a benzamide structure with methoxy and thiophene substituents, which may influence its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₃NO₄S
Molecular Weight361.5 g/mol
CAS Number1203263-34-6

Research indicates that compounds similar to benzamides often interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring and tetrahydropyran moiety in this compound suggests potential interactions with:

  • Enzymatic Inhibition : Benzamides can inhibit enzymes such as topoisomerases, which are critical in DNA replication and transcription.
  • Receptor Modulation : The structural components may allow for binding to specific receptors involved in signal transduction pathways.

Pharmacological Effects

The pharmacological profile of this compound has not been extensively documented in public literature. However, similar compounds have shown:

  • Antitumor Activity : Some benzamide derivatives are known for their cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with methoxy groups have been associated with reduced inflammatory responses.

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigated the effects of a related benzamide on cancer cell proliferation. Results indicated that the compound significantly inhibited cell growth in MCF-7 breast cancer cells, suggesting potential as an anticancer agent .
  • Topoisomerase Inhibition : Research on benzamide derivatives has shown that they can act as potent inhibitors of topoisomerase II, an enzyme crucial for DNA unwinding during replication . This mechanism is vital for the development of chemotherapeutic agents.
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor sizes and improved survival rates compared to control groups, indicating promising therapeutic potential .

Q & A

Q. What are the key steps in synthesizing 2,3-dimethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Tetrahydro-2H-pyran ring formation : Cyclization of diols or ketones with thiophen-2-yl substituents via acid-catalyzed or nucleophilic substitution reactions.
  • Benzamide coupling : Reacting the pyran intermediate with 2,3-dimethoxybenzoyl chloride in anhydrous conditions (e.g., acetonitrile or DCM) using bases like potassium carbonate. Optimization includes reflux temperatures (60–80°C), solvent selection (ethanol, acetonitrile), and catalyst loading (e.g., glacial acetic acid in condensation steps). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be identified?

Essential techniques and their diagnostic signals:

  • ¹H/¹³C NMR : Methoxy singlets (~δ 3.8–4.0), aromatic protons (δ 6.5–7.5 for thiophene and benzamide), and carbonyl carbon (~δ 168).
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • ESI-MS : Molecular ion peak matching the exact mass (e.g., C₂₁H₂₅NO₄S: calculated 411.1453).
  • X-ray crystallography (if crystals form): Confirms stereochemistry and hydrogen bonding, as seen in related thiophene-pyran derivatives .

Q. What purification methods are recommended for isolating high-purity compound, and how is purity assessed?

  • Column chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane).
  • Recrystallization : Ethanol/water mixtures for removing polar impurities. Purity is validated via HPLC (>95% area at λ=254 nm) and melting point consistency. TLC (Rf comparison) provides preliminary checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) during structural confirmation?

  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting.
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals, as demonstrated in thieno-pyrimidin derivatives .
  • High-resolution MS/MS : Compares experimental fragments with in-silico tools (e.g., CFM-ID) to distinguish isobaric species.
  • Re-crystallization/HPLC : Eliminates impurities contributing to anomalous data .

Q. What strategies are effective in designing bioactivity studies (e.g., antimicrobial) for this compound, considering its structural motifs?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls.
  • Mechanistic studies : SYTOX Green uptake assays to test membrane disruption.
  • Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) to assess selectivity. Structural analogs in showed activity via membrane interaction; similar protocols apply .

Q. How should computational methods (e.g., molecular docking) be integrated with experimental data to predict pharmacological targets?

  • Molecular docking (AutoDock Vina) : Targets bacterial enzymes (e.g., DNA gyrase) or human kinases.
  • MD simulations (100 ns) : Validates binding stability of docked poses.
  • Experimental validation : Enzyme inhibition assays (e.g., IC₅₀ determination for acps-pptase, a target in ). For example, trifluoromethyl benzamides showed enhanced target affinity due to hydrophobic interactions .

Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with precise temperature control.
  • Solvent management : Replace DCM with THF for safer large-scale use.
  • Continuous flow systems : Improve yield and safety, as seen in .
  • DoE (Design of Experiments) : Optimizes stoichiometry and catalyst loading to minimize by-products .

Q. How can researchers investigate metabolic stability using in vitro models?

  • Hepatic microsome assays : Incubate with human/rat liver microsomes and track parent compound depletion via LC-MS/MS.
  • Metabolite identification : High-resolution MSⁿ fragments metabolites (e.g., hydroxylation or demethylation products).
  • CYP450 inhibition assays : Assess drug-drug interaction risks using fluorogenic substrates. Analogous trifluoromethyl compounds in exhibited prolonged half-lives due to metabolic resistance .

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